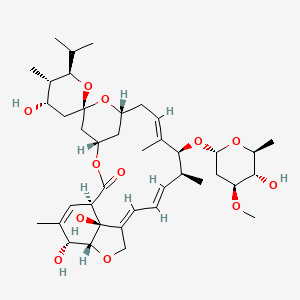

Avermectin B2b monosaccharide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Avermectin B2b monosaccharide is a glycoside.

Aplicaciones Científicas De Investigación

Agricultural Applications

Insecticides and Pesticides

Avermectin B2b monosaccharide is utilized extensively in agriculture as a pesticide. Its mechanism involves binding to glutamate-gated chloride channels in the nervous system of insects, leading to paralysis and death. This action makes it effective against various agricultural pests, including:

- Root-knot nematodes : Avermectin B2b has shown effectiveness in managing nematode infestations in crops such as tomatoes and cucumbers .

- Fleas, ticks, and mites : The compound is also used in veterinary medicine for controlling ectoparasites in livestock and pets .

Table 1: Efficacy of Avermectin B2b Against Agricultural Pests

| Pest Type | Application Method | Efficacy Level |

|---|---|---|

| Root-knot nematodes | Soil drench | High |

| Fleas | Topical application | Moderate |

| Ticks | Injectable | High |

| Mites | Foliar spray | High |

Medical Applications

Antiparasitic Treatments

Avermectin B2b is primarily known for its role in treating various parasitic infections in humans and animals. It has been particularly effective against:

- Onchocerciasis (River Blindness) : Ivermectin, a derivative of avermectin, has been used widely for controlling this disease caused by Onchocerca volvulus. Avermectin B2b plays a role in similar therapeutic applications due to its structural properties .

- Strongyloidiasis : It is effective against Strongyloides stercoralis, providing relief from this intestinal infection .

Case Studies

- Onchocerciasis Control : In a study involving communities in Africa, the administration of ivermectin (derived from avermectins) resulted in a significant reduction in microfilariae levels, demonstrating the efficacy of avermectins in controlling this disease .

- Scabies Treatment : Avermectin has been shown to be effective topically for treating scabies, with studies indicating rapid relief from symptoms when applied as a cream .

Environmental Impact and Safety

While avermectins are highly effective as pesticides and antiparasitic agents, their environmental impact has raised concerns. Studies indicate that they can adversely affect non-target organisms such as earthworms and beneficial insects when used extensively . Therefore, careful management practices are essential to mitigate these effects.

Análisis De Reacciones Químicas

Chemical Reactions Involving Avermectin B2b Monosaccharide

The chemical reactions involving this compound can be categorized into several key areas:

Chemical Modifications

This compound can undergo several chemical modifications to enhance its pharmacological properties:

-

Methylation : The hydroxyl groups on the sugar moiety or the aglycone can be methylated to alter solubility and stability without significantly affecting biological potency .

-

Acylation : Introduction of acyl groups at specific positions can modify its distribution and retention in biological systems .

-

Hydroxyl Group Modifications : Hydroxyl groups at various positions can be oxidized to ketones or replaced with amino groups to enhance bioactivity against target parasites .

Enzymatic Activities

Research has identified specific enzymes involved in the biosynthetic pathway of this compound:

-

Polyketide Synthase (PKS) : This enzyme complex is responsible for the initial assembly of the carbon backbone.

-

Methyltransferases : These enzymes facilitate methylation reactions critical for modifying both the aglycone and sugar components .

Reaction Conditions

The chemical reactions involving this compound are sensitive to various conditions:

-

pH Levels : Optimal pH levels are crucial for enzymatic activity during synthesis and modification processes.

-

Temperature : Reaction temperatures must be controlled to prevent degradation of sensitive functional groups.

Stability and Degradation

Studies have shown that this compound exhibits varying stability under different environmental conditions:

-

Photodegradation : Exposure to light can lead to degradation products that may reduce efficacy.

-

Hydrolysis : In aqueous environments, hydrolysis can lead to the breakdown of glycosidic bonds, impacting bioavailability .

Stability Data

| Condition | Observed Effect | Reference |

|---|---|---|

| High pH | Increased hydrolysis | Study on degradation |

| Light Exposure | Significant photodegradation | Environmental impact study |

| Temperature Variation | Loss of activity above 40°C | Stability analysis |

Propiedades

Fórmula molecular |

C40H60O12 |

|---|---|

Peso molecular |

732.9 g/mol |

Nombre IUPAC |

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C40H60O12/c1-20(2)35-24(6)30(41)18-39(52-35)17-28-15-27(51-39)13-12-22(4)36(50-32-16-31(46-8)34(43)25(7)48-32)21(3)10-9-11-26-19-47-37-33(42)23(5)14-29(38(44)49-28)40(26,37)45/h9-12,14,20-21,24-25,27-37,41-43,45H,13,15-19H2,1-8H3/b10-9+,22-12+,26-11+/t21-,24-,25-,27+,28-,29-,30-,31-,32-,33+,34-,35+,36-,37+,39-,40+/m0/s1 |

Clave InChI |

YIPLIYLHPUXRMG-XUSSLDSFSA-N |

SMILES isomérico |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)\C)O[C@]6(C4)C[C@@H]([C@@H]([C@H](O6)C(C)C)C)O)O |

SMILES canónico |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)CC(C(C(O6)C(C)C)C)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.